2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole ring, an azetidine ring, and an oxazole ring
Preparation Methods
The synthesis of 2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole and azetidine intermediates. The benzimidazole ring can be synthesized by condensing ortho-phenylenediamine with formic acid or other aldehydes under acidic conditions . The azetidine ring is often formed through cyclization reactions involving appropriate precursors. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving nitriles and other reagents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the benzimidazole and oxazole rings.
Cyclization: The formation of the oxazole ring itself is a cyclization reaction involving nitriles.
Scientific Research Applications
2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an anticancer agent due to the bioactivity of the benzimidazole ring.
Biological Research: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function and leading to anticancer effects . The azetidine and oxazole rings may also contribute to the compound’s bioactivity by enhancing its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug that targets specific mutations in cancer cells.
Navelbine: Another anticancer agent with a benzimidazole core.
Alectinib: Used in the treatment of certain types of lung cancer.
2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to the presence of the azetidine and oxazole rings, which may enhance its bioactivity and specificity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
4-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12-14(8-19-23-12)9-21-10-15(11-21)22-17-5-3-2-4-16(17)20-18(22)13-6-7-13/h2-5,8,13,15H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUNYQZNZTYWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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